molecular formula C17H21NO3S B401232 1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE

1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE

Katalognummer: B401232
Molekulargewicht: 319.4g/mol
InChI-Schlüssel: XQQSBPQOCBCEJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine is a complex organic compound characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to an ethoxynaphthalene moiety

Vorbereitungsmethoden

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4-ethoxynaphthalene followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.

Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to maximize yield and minimize by-products. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ethoxynaphthalene moiety can be modified.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The ethoxynaphthalene moiety may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C17H21NO3S

Molekulargewicht

319.4g/mol

IUPAC-Name

1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C17H21NO3S/c1-2-21-16-10-11-17(15-9-5-4-8-14(15)16)22(19,20)18-12-6-3-7-13-18/h4-5,8-11H,2-3,6-7,12-13H2,1H3

InChI-Schlüssel

XQQSBPQOCBCEJQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3

Kanonische SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.